molecular formula C13H10F3NO2 B6285822 3-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95% CAS No. 1261910-12-6

3-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95%

Cat. No. B6285822
CAS RN: 1261910-12-6
M. Wt: 269.22 g/mol
InChI Key: BULITDNXIYHZBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trifluoromethylpyridine (TFMP) derivatives, such as compound X, are generally synthesized via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of compound X includes a pyridine ring, a trifluoromethyl group, and a methoxy group. The InChI code for a similar compound, 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine, is 1S/C12H8F3NO/c13-12(14,15)11-4-2-1-3-10(11)8-5-9(17)7-16-6-8/h1-7,17H .

Scientific Research Applications

3-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95% has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent in both organic and inorganic synthesis, and has been used as a catalyst in organic synthesis. Additionally, 3-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95% has been studied as a ligand in coordination chemistry and as an inhibitor of enzymes. It has also been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Mechanism of Action

The exact mechanism of action of 3-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95% is still not completely understood. However, it is believed to act as an inhibitor of enzymes, specifically cytochrome P450 enzymes. In addition, it is believed to act as a ligand in coordination chemistry, binding to metals such as iron and copper. It is also believed to act as a catalyst in organic synthesis, promoting the reaction of two or more molecules.
Biochemical and Physiological Effects
3-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95% has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its potential effects on the metabolism of drugs, hormones, and other molecules. It has also been studied for its potential effects on the regulation of gene expression and other cellular processes.

Advantages and Limitations for Lab Experiments

The use of 3-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95% in laboratory experiments has a number of advantages and limitations. One advantage is that it is highly reactive, making it well-suited for use as a reagent in organic and inorganic synthesis. Additionally, it is relatively easy to synthesize, making it readily available for laboratory experiments. However, 3-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95% can be toxic in high concentrations, and must be handled with caution. Additionally, its mechanism of action is still not completely understood, making it difficult to predict its effects on biochemical and physiological processes.

Future Directions

Given its potential applications in a variety of scientific fields, 3-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95% has a great potential for further research. Possible future directions include further research into its mechanism of action, its potential effects on biochemical and physiological processes, and its potential applications in drug metabolism and gene regulation. Additionally, further research into its synthesis method and potential limitations could help to optimize its use in laboratory experiments.

Synthesis Methods

3-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95% can be synthesized through a variety of methods, including the direct condensation of 2-methoxy-5-trifluoromethylphenol and 3-hydroxy-5-methylpyridine. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 70°C. The resulting product is a 95% pure sample of 3-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95%.

Safety and Hazards

The safety data sheet for a similar compound, 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-[2-methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-19-12-3-2-9(13(14,15)16)5-11(12)8-4-10(18)7-17-6-8/h2-7,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULITDNXIYHZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683211
Record name 5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261910-12-6
Record name 5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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